An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,8-dichloro-2-methylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,8-dichloro-2-methylquinoline
Introduction
4-Amino-5,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2] Understanding the physicochemical properties of this specific derivative is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and stability.[3][4]
This guide provides a comprehensive overview of the key physicochemical properties of 4-Amino-5,8-dichloro-2-methylquinoline, detailed experimental protocols for their determination, and expert insights into the rationale behind these methodologies. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂ | [5][6] |
| Molecular Weight | 227.09 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| InChI Key | LYJNAWSOSQSLIL-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(N)c2c(Cl)ccc(Cl)c2n1 | [5] |
I. Structural and Foundational Properties
The foundational characteristics of a molecule, such as its molecular weight and structure, are the bedrock upon which all other physicochemical assessments are built.
Molecular Structure and Weight
The molecular formula of 4-Amino-5,8-dichloro-2-methylquinoline is C₁₀H₈Cl₂N₂.[5][6] This corresponds to a molecular weight of 227.09 g/mol .[5][6] The structure comprises a quinoline core substituted with a methyl group at the 2-position, an amino group at the 4-position, and chlorine atoms at the 5- and 8-positions.
Melting Point
Rationale: The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[8] The gradual heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate measurement.[9]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
II. Solubility and Dissociation
Solubility and pKa are critical parameters in drug development, directly impacting a compound's bioavailability and formulation.[3][10]
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's absorption from the gastrointestinal tract. The presence of both amino and chloro substituents on the quinoline ring suggests that the solubility of 4-Amino-5,8-dichloro-2-methylquinoline will be pH-dependent.
Rationale: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] This method ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility under specific conditions.
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).[12]
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.[13]
-
Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.[12]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[3] The amino group at the 4-position of the quinoline ring is expected to be the primary basic center.
Rationale: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[3][14] It relies on monitoring the change in pH of a solution as a titrant is added, allowing for the precise determination of the inflection point, which corresponds to the pKa.
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[3]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[15]
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[15]
III. Spectroscopic Characterization
Spectroscopic techniques provide a molecular fingerprint, enabling the unambiguous identification and structural elucidation of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[16] For 4-Amino-5,8-dichloro-2-methylquinoline, ¹H and ¹³C NMR would provide crucial information about the substitution pattern and electronic environment of the quinoline core.[17][18]
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atoms and the nitrogen in the ring will cause downfield shifts.[16]
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position will be observed, likely in the upfield region of the aromatic spectrum.
-
Amino Protons: A broad singlet for the two protons of the amino group at the 4-position is expected. The chemical shift of this peak can be concentration and solvent dependent.
Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard as its signal is well-defined and appears at 0 ppm, away from most other proton signals.[17]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of TMS can be added as an internal standard.[17]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]
-
N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The aromatic ring and quinoline C=C and C=N bonds will show a series of sharp absorptions in the 1400-1650 cm⁻¹ region.[21]
-
C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Rationale: ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation.[22] The solid sample is placed directly on the ATR crystal, and the IR beam interacts with the sample surface.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[23] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ).
-
Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[24] This will result in M⁺, M+2, and M+4 peaks with a specific intensity ratio.[25]
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-Amino-5,8-dichloro-2-methylquinoline, often producing a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition.[26]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique (e.g., ESI) and mass analyzer (e.g., time-of-flight or Orbitrap).
-
Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and gain structural insights.
Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.
IV. Stability and Safety
Chemical Stability
The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation.[4] Quinoline derivatives can be susceptible to degradation by light, pH, and temperature.[4]
Rationale: Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
-
Stress Conditions: The compound is subjected to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) conditions.[4]
-
Time Points: Samples are taken at various time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Safety and Handling
Based on available safety data, 4-Amino-5,8-dichloro-2-methylquinoline is classified as toxic if swallowed and causes serious eye damage.[5]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.[27][28] Work should be conducted in a well-ventilated area or a fume hood.
V. Conclusion
The physicochemical properties of 4-Amino-5,8-dichloro-2-methylquinoline are fundamental to its potential as a lead compound in drug discovery. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While some experimental data for this specific molecule is not yet publicly available, the detailed protocols and scientific rationale presented herein offer a robust roadmap for its thorough characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts involving this and similar quinoline derivatives.
References
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
Accela ChemBio Inc. (2015, September 21). SAFETY DATA SHEET. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
- Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.
- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.
-
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE CAS#: 917562-04-0. Retrieved from [Link]
- Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 34.
- Mussini, P. R., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1165.
-
NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values.
- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.
-
The Pharma Review. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Patel, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20711.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.
- da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Química Nova, 31(1), 58-61.
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Wrzalik, R., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5063.
- Chen, J., et al. (2025).
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-5,8-dichloro-2-methylquinoline AldrichCPR 917562-04-0 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Determination of Melting Point [unacademy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. materialneutral.info [materialneutral.info]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tutorchase.com [tutorchase.com]
- 25. researchgate.net [researchgate.net]
- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 27. accelachem.com [accelachem.com]
- 28. fishersci.co.uk [fishersci.co.uk]
